molecular formula C11H20N4O5 B12068574 Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine CAS No. 57866-07-6

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine

Katalognummer: B12068574
CAS-Nummer: 57866-07-6
Molekulargewicht: 288.30 g/mol
InChI-Schlüssel: HZSSBTNUQAWILO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine is a synthetic peptide compound with the molecular formula C11H20N4O5 It is a derivative of glycine, where multiple glycine units are methylated and linked together

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine typically involves the stepwise addition of N-methylglycine units to a glycine backbone. The process can be carried out using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that allow for the efficient and scalable synthesis of the compound. These synthesizers use pre-programmed sequences to add amino acid residues in a controlled manner, ensuring high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of Glycyl-N-methylglycyl-N-methylglycyl-N-methylglycine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its multiple methylated glycine units linked together, which provides distinct structural and functional properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications .

Eigenschaften

CAS-Nummer

57866-07-6

Molekularformel

C11H20N4O5

Molekulargewicht

288.30 g/mol

IUPAC-Name

2-[[2-[[2-[(2-aminoacetyl)-methylamino]acetyl]-methylamino]acetyl]-methylamino]acetic acid

InChI

InChI=1S/C11H20N4O5/c1-13(8(16)4-12)5-9(17)14(2)6-10(18)15(3)7-11(19)20/h4-7,12H2,1-3H3,(H,19,20)

InChI-Schlüssel

HZSSBTNUQAWILO-UHFFFAOYSA-N

Kanonische SMILES

CN(CC(=O)N(C)CC(=O)N(C)CC(=O)O)C(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.